molecular formula C5H10O3 B027092 (R)-Methyl 3-hydroxy-2-methylpropanoate CAS No. 72657-23-9

(R)-Methyl 3-hydroxy-2-methylpropanoate

Cat. No. B027092
CAS RN: 72657-23-9
M. Wt: 118.13 g/mol
InChI Key: ATCCIZURPPEVIZ-SCSAIBSYSA-N
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Description

"(R)-Methyl 3-hydroxy-2-methylpropanoate" is a chiral compound with significant potential in organic synthesis and material science. Its enantiomeric purity is crucial for its application in the synthesis of biologically active compounds and materials with specific optical properties.

Synthesis Analysis

The synthesis of methyl 3-hydroxypropanoate, a related compound, can be catalyzed by epoxy ethane using Co_2(CO)_8 with 3-hydroxylpyridin as the catalyst, showing the feasibility for the production of propane-1,3-diol under optimal conditions of temperature and pressure, achieving high conversion rates and yields (Yin Yu-zhou & Zhao Zhen-kang, 2008). An efficient method for producing enantiomerically pure R-3-hydroxyalkanoic acids and their methylesters involves hydrolysis of polyhydroxyalkanoate copolymers synthesized by Pseudomonas putida, achieving high yields and enantiomeric excess (G. de Roo et al., 2002).

Molecular Structure Analysis

Molecular salt analysis of a related compound, 4-Methyl­anilinium 3-carb­oxy-2-hy­droxy­propano­ate, reveals a detailed structure with hydrogen bond formations indicative of its stability and potential for further reactions (S. Kalaiyarasi et al., 2016).

Chemical Reactions and Properties

The chemical properties of "(R)-Methyl 3-hydroxy-2-methylpropanoate" involve its participation in various organic reactions, such as the formation of both enantiomers through microbial reduction, indicating the versatility of this compound in synthesizing enantiomerically pure substances (Rosanna Bernardi et al., 1984).

Physical Properties Analysis

The analysis of the physical properties includes understanding the crystalline structure and phase transitions, which are crucial for its application in material science and synthesis. For instance, the crystalline structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate provides insights into its stereochemistry and potential for hydrogen bonding, influencing its solubility and reactivity (T. Kolev et al., 1995).

Chemical Properties Analysis

The enantiomeric purity and chemical reactivity of "(R)-Methyl 3-hydroxy-2-methylpropanoate" are fundamental for its application in asymmetric synthesis. Research on related compounds showcases the methodologies for achieving high enantiomeric excess and yield, which are critical for pharmaceutical applications (M. Alonso et al., 2005).

Scientific Research Applications

  • Synthesis of Organic Compounds

    • Summary of Application : “®-Methyl 3-hydroxy-2-methylpropanoate” is used as a starting material in the total synthesis of various organic compounds .
  • Preparation of (S)- (4-benzyloxy-3-methylbut-1-ynyl)triethylsilane

    • Summary of Application : “®-Methyl 3-hydroxy-2-methylpropanoate” may be used in the preparation of (S)- (4-benzyloxy-3-methylbut-1-ynyl)triethylsilane .
  • Preparation of (-)-Discodermolide

    • Summary of Application : “®-Methyl 3-hydroxy-2-methylpropanoate” can be used as a starting material in the total synthesis of (-)-discodermolide .
  • Preparation of (-)-Stemoamide

    • Summary of Application : “®-Methyl 3-hydroxy-2-methylpropanoate” can be used as a starting material in the total synthesis of (-)-stemoamide .
  • Preparation of (-)-Stemospironine

    • Summary of Application : “®-Methyl 3-hydroxy-2-methylpropanoate” can be used as a starting material in the total synthesis of (-)-stemospironine .
  • Synthesis of Acrylic Plastic Precursors

    • Summary of Application : “®-Methyl 3-hydroxy-2-methylpropanoate” can be used in the synthesis of acrylic plastic precursors .
    • Results or Outcomes : The outcome of this synthesis is the production of acrylic plastic precursors. The specific results, including yields and purities, can vary depending on the reaction conditions .
  • Preparation of (S)-(4-benzyloxy-3-methylbut-1-ynyl)triethylsilane

    • Summary of Application : “®-Methyl 3-hydroxy-2-methylpropanoate” may be used in the preparation of (S)-(4-benzyloxy-3-methylbut-1-ynyl)triethylsilane .
    • Results or Outcomes : The outcome of this preparation is the production of (S)-(4-benzyloxy-3-methylbut-1-ynyl)triethylsilane. The specific results, including yields and purities, can vary depending on the reaction conditions .
  • Preparation of (-)-Methyl ®-3-hydroxyvalerate

    • Summary of Application : “®-Methyl 3-hydroxy-2-methylpropanoate” can be used as a starting material in the total synthesis of (-)-Methyl ®-3-hydroxyvalerate .
    • Results or Outcomes : The outcome of this synthesis is the production of (-)-Methyl ®-3-hydroxyvalerate. The specific results, including yields and purities, can vary depending on the reaction conditions .
  • Preparation of Methyl 2-hydroxy-3-methylbutanoate

    • Summary of Application : “®-Methyl 3-hydroxy-2-methylpropanoate” can be used as a starting material in the total synthesis of Methyl 2-hydroxy-3-methylbutanoate .
    • Results or Outcomes : The outcome of this synthesis is the production of Methyl 2-hydroxy-3-methylbutanoate. The specific results, including yields and purities, can vary depending on the reaction conditions .
  • Preparation of Methyl ®-3-hydroxybutyrate

    • Summary of Application : “®-Methyl 3-hydroxy-2-methylpropanoate” can be used as a starting material in the total synthesis of Methyl ®-3-hydroxybutyrate .
    • Results or Outcomes : The outcome of this synthesis is the production of Methyl ®-3-hydroxybutyrate. The specific results, including yields and purities, can vary depending on the reaction conditions .
  • Preparation of 3-Hydroxybutyric acid

    • Summary of Application : “®-Methyl 3-hydroxy-2-methylpropanoate” can be used as a starting material in the total synthesis of 3-Hydroxybutyric acid .
    • Results or Outcomes : The outcome of this synthesis is the production of 3-Hydroxybutyric acid. The specific results, including yields and purities, can vary depending on the reaction conditions .

properties

IUPAC Name

methyl (2R)-3-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCCIZURPPEVIZ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90993497
Record name Roche ester (R)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 3-hydroxy-2-methylpropanoate

CAS RN

72657-23-9
Record name Roche ester, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072657239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roche ester (R)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Roche ester, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569FQ3X7KG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
F Shirai, T Nakai - Chemistry Letters, 1989 - journal.csj.jp
A new synthetic route to the 1β-methylcarbapenem precursor from (S)-methyl 3-hydroxy-2-methylpropanoate has been developed which involves as a key step the chelation-controlled …
Number of citations: 14 www.journal.csj.jp
G Guanti, L Banfi, G Schmid - Tetrahedron letters, 1994 - Elsevier
Compound 2, which is a known intermediate for the total synthesis of hypocholesterolemic agent 1233A 1, has been synthesized in good overall yield through a convergent approach, …
Number of citations: 12 www.sciencedirect.com
R Marín-Valls, K Hernandez, M Bolte, J Joglar… - ACS …, 2019 - ACS Publications
Chiral 2-substituted 3-hydroxycarboxylic acid derivatives are valuable building blocks for the preparation of naturally occurring and synthetic biologically active molecules. Current …
Number of citations: 12 pubs.acs.org
Y Zhang, W Lu, J Wang, M Chen, W Zhang, M Lin… - Applied Sciences, 2021 - mdpi.com
Cold-adapted esterases are attracting increasing attention owing to their prospective use in biotechnology. In this study, a novel cold-adapted family Ⅳ esterase EstDR4 was identified …
Number of citations: 6 www.mdpi.com
MK Parai, DJ Huggins, H Cao… - Journal of medicinal …, 2012 - ACS Publications
A series of new HIV-1 protease inhibitors (PIs) were designed using a general strategy that combines computational structure-based design with substrate-envelope constraints. The PIs …
Number of citations: 51 pubs.acs.org
H Toogood, NS Scrutton, S Lutz… - Protein Engineering …, 2012 - researchgate.net
The production of fine chemicals and pharmaceuticals has traditionally been performed using mostly synthetic chemistry methodologies. However, given the environmental impact of …
Number of citations: 2 www.researchgate.net
J Li - 2008 - repo.uni-hannover.de
As synthetic targets such as natural products and their analogues have grown more complex, protection/deprotection methods have assumed prominent roles in synthetic organic …
Number of citations: 4 www.repo.uni-hannover.de
G Yao - 1999 - search.proquest.com
The total syntheses of two cyclic peroxy esters (methyl [3R, 6 R (5E, 2R*, 4R*)] and [3S, 6S (5E, 2 R*, 4R)]-6-(4-ethyl-2-methyl-5-octenyl)-4, 6-diethyl-3, 6-dihydro-1, 2-dioxin-3-yl-3-…
Number of citations: 2 search.proquest.com
CR Medina - 2013 - cedar.wwu.edu
It has been found that β-hydroxyketone compounds can be reduced to the corresponding 1, 3-diol through an intramolecular carbonyl hydrosilation. Furthermore, because this …
Number of citations: 3 cedar.wwu.edu
RL Ford - 1999 - search.proquest.com
A total synthesis of esterase inhibitor ebelactone B was undertaken using a series of recently developed key synthetic reactions. The thesis describes the general background to the …
Number of citations: 2 search.proquest.com

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